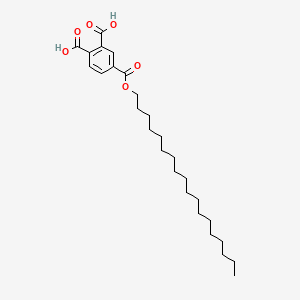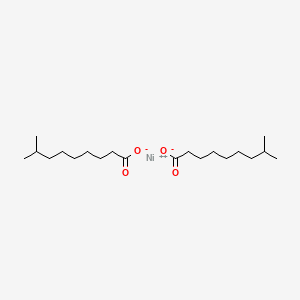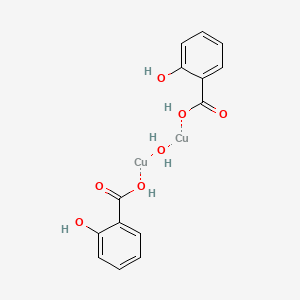
1-Methylpentadecyl 5-oxo-L-prolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methylpentadecyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C21H39NO3. It is known for its unique structure, which includes a proline derivative and a long alkyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylpentadecyl 5-oxo-L-prolinate typically involves the esterification of 5-oxo-L-proline with 1-methylpentadecanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more efficient and environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
1-Methylpentadecyl 5-oxo-L-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Aplicaciones Científicas De Investigación
1-Methylpentadecyl 5-oxo-L-prolinate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Methylpentadecyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence cellular signaling pathways, and interact with membrane lipids. These interactions can lead to various biological effects, such as anti-inflammatory and antimicrobial activities .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methylpentadecyl 5-oxo-D-prolinate
- 1-Methylhexadecyl 5-oxo-L-prolinate
- 1-Methylpentadecyl 4-oxo-L-prolinate
Uniqueness
1-Methylpentadecyl 5-oxo-L-prolinate stands out due to its specific structural features, such as the presence of a long alkyl chain and a proline derivative.
Propiedades
Número CAS |
37673-29-3 |
|---|---|
Fórmula molecular |
C21H39NO3 |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
hexadecan-2-yl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C21H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(2)25-21(24)19-16-17-20(23)22-19/h18-19H,3-17H2,1-2H3,(H,22,23)/t18?,19-/m0/s1 |
Clave InChI |
XPTUNYJQBDNKTK-GGYWPGCISA-N |
SMILES isomérico |
CCCCCCCCCCCCCCC(C)OC(=O)[C@@H]1CCC(=O)N1 |
SMILES canónico |
CCCCCCCCCCCCCCC(C)OC(=O)C1CCC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B12661491.png)

![Benzo[b]phenanthro[2,3-d]thiophene](/img/structure/B12661515.png)











